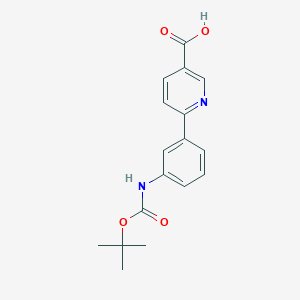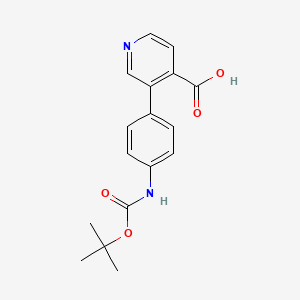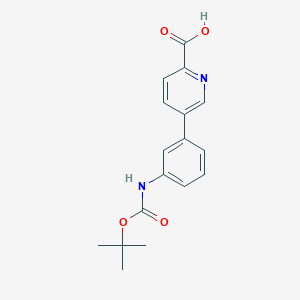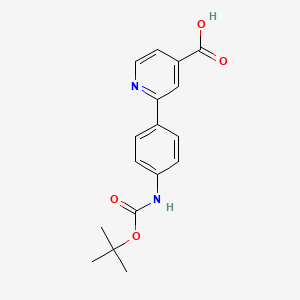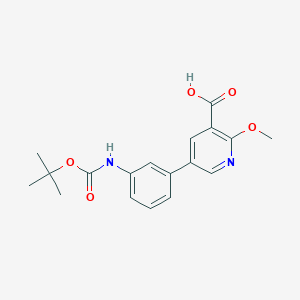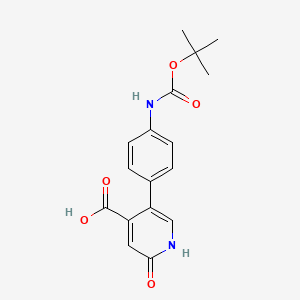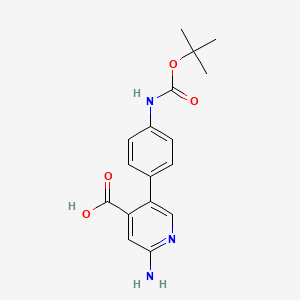
6-(4-BOC-Aminophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-BOC-Aminophenyl)nicotinic acid, 95% (6-BAPNA) is an analog of nicotinic acid (NA) and is a chiral molecule with a wide range of applications in the chemical and pharmaceutical industries. It is used as an intermediate in the synthesis of various compounds and has been studied for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been studied for its potential therapeutic properties, including its ability to reduce inflammation and its potential to treat certain types of cancer. It has also been studied for its potential to inhibit the growth of certain bacteria, including Streptococcus pneumoniae, Klebsiella pneumoniae, and Escherichia coli. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been studied for its potential to act as an anti-diabetic agent.
Wirkmechanismus
The exact mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that 6-(4-BOC-Aminophenyl)nicotinic acid, 95% acts as an agonist at the nicotinic acid receptor, which is involved in the regulation of inflammation and other physiological processes. Additionally, it is believed that 6-(4-BOC-Aminophenyl)nicotinic acid, 95% may act as an antioxidant, which could explain its potential therapeutic properties.
Biochemical and Physiological Effects
6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to inhibit the growth of certain bacteria, suggesting its potential as an antimicrobial agent. Furthermore, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to reduce blood glucose levels in animal models, suggesting its potential as an anti-diabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is that it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is a chiral molecule, which can complicate the synthesis of certain compounds.
Zukünftige Richtungen
The potential therapeutic properties of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% make it an attractive candidate for further research. Future studies should focus on elucidating the exact mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% and further exploring its potential therapeutic properties. Additionally, further research should investigate the potential of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% as an antimicrobial agent and its potential to act as an anti-diabetic agent. Finally, further research should investigate the potential of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% as a drug delivery system for other therapeutic compounds.
Synthesemethoden
6-(4-BOC-Aminophenyl)nicotinic acid, 95% is synthesized from 4-bromo-3-chloro-5-hydroxy-2-nitrobenzene, which is then reacted with 4-bromo-2-chloro-6-hydroxy-3-nitrobenzene to form 4-bromo-3-chloro-6-hydroxy-2-nitrobenzoic acid. This acid is then reacted with 4-bromo-2-chloro-6-hydroxy-3-nitrobenzene to form 6-(4-BOC-aminophenyl)nicotinic acid, 95%.
Eigenschaften
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)14-9-6-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYCAJKDNLKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

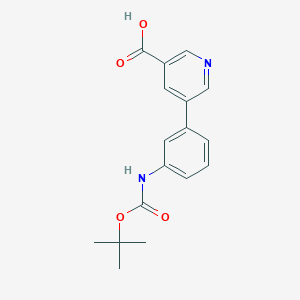
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
